molecular formula C12H20N2O4 B1455161 3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid CAS No. 1154240-45-5

3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid

Cat. No.: B1455161
CAS No.: 1154240-45-5
M. Wt: 256.3 g/mol
InChI Key: CGJFVIFIDBVNOD-UHFFFAOYSA-N
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Description

3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions, including neurological disorders, cancer, and infectious diseases. The compound has a molecular formula of C12H20N2O4 and a molecular weight of 256.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with oxolane-2-carbonyl chloride, followed by the addition of propanoic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound can bind to these targets and either inhibit or activate their function, depending on the context. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid can be compared with other piperazine derivatives, such as:

    3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid: Similar in structure but with a tert-butoxycarbonyl protecting group, which can influence its reactivity and applications.

    3-(4-(Methoxycarbonyl)piperazin-1-yl)propanoic acid:

    3-(4-(Ethoxycarbonyl)piperazin-1-yl)propanoic acid:

The uniqueness of this compound lies in its specific oxolane-2-carbonyl group, which imparts distinct chemical properties and potential biological activities.

Properties

IUPAC Name

3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c15-11(16)3-4-13-5-7-14(8-6-13)12(17)10-2-1-9-18-10/h10H,1-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJFVIFIDBVNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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